

Application Notes and Protocols for Measuring P50 in Etavopivat-Treated Blood Samples

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Compound of Interest

Compound Name: Etavopivat

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Introduction

Etavopivat (formerly FT-4202) is an investigational oral, small-molecule activator of pyruvate kinase-R (PKR).[1][2] In red blood cells (RBCs), activation of PKR by **Etavopivat** has a multimodal effect, including a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.[3][4] The reduction in 2,3-DPG, a negative allosteric modulator of hemoglobin, leads to an increase in hemoglobin's affinity for oxygen.[5] This heightened affinity is quantified by a decrease in the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated.[6]

These application notes provide a detailed protocol for the measurement of P50 in whole blood samples treated with **Etavopivat**, a critical pharmacodynamic biomarker for assessing the drug's mechanism of action.

Mechanism of Action of Etavopivat and its Effect on P50

Etavopivat activates the enzyme pyruvate kinase in red blood cells, which enhances the glycolytic pathway.[2][7] This leads to two key downstream effects: an increase in ATP production and a decrease in the concentration of 2,3-DPG.[3][4] The 2,3-DPG molecule plays a crucial role in regulating hemoglobin-oxygen affinity; by binding to deoxygenated hemoglobin,

it stabilizes the low-affinity "tense" (T) state, promoting oxygen release in the tissues. By decreasing the levels of 2,3-DPG, **Etavopivat** favors the high-affinity "relaxed" (R) state of hemoglobin, resulting in a leftward shift of the oxygen-hemoglobin dissociation curve and a lower P50 value.[7] This increased oxygen affinity is the therapeutic goal for conditions like sickle cell disease, as it can reduce hemoglobin S polymerization and subsequent red blood cell sickling.[4][7]

Quantitative Data Summary

The following table summarizes the effect of **Etavopivat** on P50 from a Phase 1 clinical trial in healthy volunteers.

Parameter	Baseline (Mean ± SD)	After 7 days of 400 mg Etavopivat (Mean ± SD)	Change from Baseline	p-value
P50 (mmHg)	28.6 ± 1.6	24.8 ± 1.3	-3.8	<0.001

Data from a Phase 1 trial in 16 healthy volunteers.[3]

Experimental Protocol: Measurement of P50 using a HEMOX Analyzer

This protocol outlines the steps for determining the P50 of whole blood samples, a method employed in clinical studies of **Etavopivat**. [8]

1. Materials and Reagents:

- Whole blood collected in K2EDTA anticoagulant tubes
- HEMOX™ Analyzer (TCS Scientific Corp.) or equivalent instrument for measuring oxygen dissociation curves[8]
- HEMOX-Solution (TES sodium salt buffer, Sigma Aldrich)[8]
- Bovine Serum Albumin (BSA) - 20% solution

- Antifoaming agent (e.g., Antifoam 204, Sigma)
- Compressed air source
- Pure nitrogen gas source
- Calibrated pipettes
- Water bath or incubator at 37°C

2. Sample Preparation:

- Collect whole blood samples from subjects treated with **Etavopivat** (and baseline/placebo controls) into K2EDTA tubes.
- Pre-warm the HEMOX-Solution buffer to 37°C.[8]
- For every 5 mL of HEMOX-Solution, add 20 µL of 20% Bovine Serum Albumin and 10 µL of antifoaming agent.[8] Mix gently.
- Dilute the whole blood sample 50-fold with the prepared, pre-warmed buffer.[8] For example, add 50 µL of whole blood to 2.45 mL of the buffer.
- Gently mix the diluted sample to ensure homogeneity.

3. Instrument Setup and Calibration:

- Turn on the HEMOX Analyzer and allow it to warm up according to the manufacturer's instructions.
- Ensure the sample chamber is clean and maintained at 37°C.
- Calibrate the oxygen electrode and spectrophotometer components of the analyzer as per the manufacturer's protocol.

4. P50 Measurement Procedure:

- Transfer the diluted blood sample to the sample cuvette of the HEMOX Analyzer.

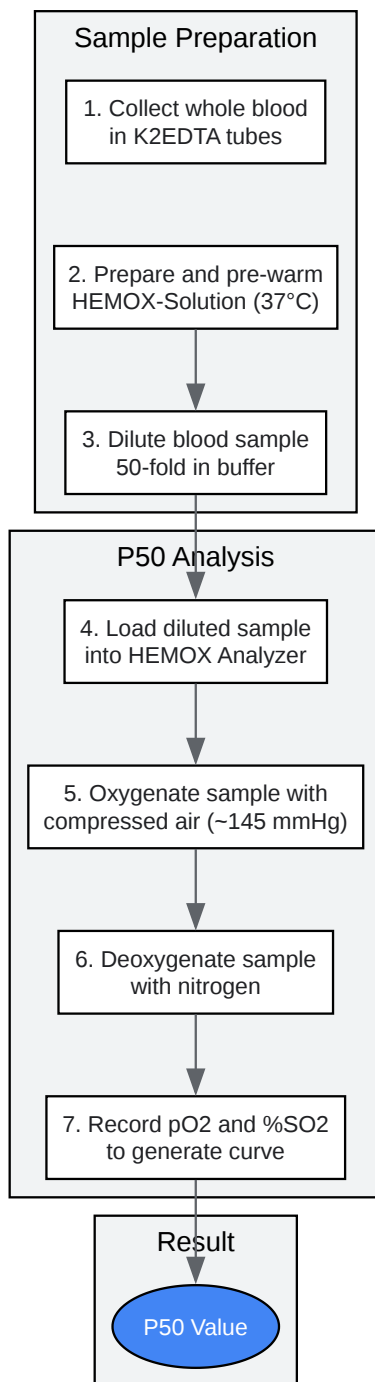
- Oxygenate the sample by bubbling compressed air through it until the hemoglobin is fully saturated with oxygen (approximately 145 mm Hg pO₂).^[8]
- Stop the flow of compressed air and begin the deoxygenation process by bubbling pure nitrogen gas through the sample.^[8]
- The instrument will continuously record the partial pressure of oxygen (pO₂) and the corresponding hemoglobin oxygen saturation (%SO₂) as the nitrogen displaces the oxygen.
- The measurement is typically stopped automatically when the oxygen pressure drops to a low level (e.g., 1.9 mm Hg).^[8]
- The HEMOX Analyzer software will then generate an oxyhemoglobin dissociation curve and calculate the P50 value, which is the pO₂ at which the hemoglobin is 50% saturated.

5. Data Analysis:

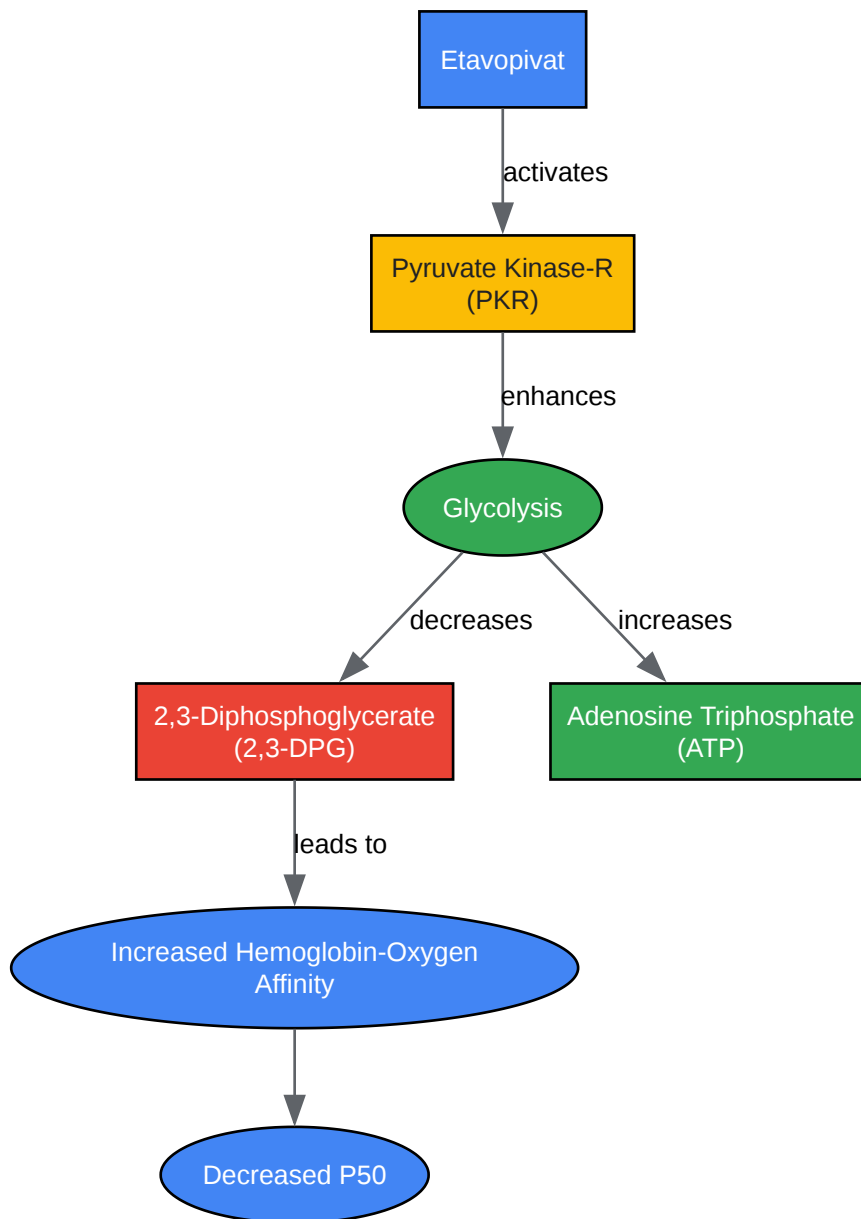
- Record the P50 value for each sample.
- For **Etavopivat**-treated samples, compare the P50 values to the baseline or placebo-treated samples.
- Statistical analysis, such as a paired t-test, can be used to determine the significance of any observed changes in P50.^[3]

Visualizations

Experimental Workflow for P50 Measurement



Etavopivat Mechanism of Action



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